molecular formula C19H34N2O4 B11451941 methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate

methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate

Cat. No.: B11451941
M. Wt: 354.5 g/mol
InChI Key: WDMFVKPDPNGPPO-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate is a complex organic compound with a unique structure that includes a cyclohexyl ring and valine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate typically involves the reaction of 4-methylcyclohexanecarboxylic acid with valine derivatives under specific conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development and as a model compound for studying drug-receptor interactions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C19H34N2O4

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 3-methyl-2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoyl]amino]butanoate

InChI

InChI=1S/C19H34N2O4/c1-11(2)15(18(23)21-16(12(3)4)19(24)25-6)20-17(22)14-9-7-13(5)8-10-14/h11-16H,7-10H2,1-6H3,(H,20,22)(H,21,23)

InChI Key

WDMFVKPDPNGPPO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)OC

Origin of Product

United States

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